molecular formula C12H11IN2O2 B12890371 6-Quinolinecarboxamide, 7-hydroxy-8-iodo-N,N-dimethyl- CAS No. 829666-47-9

6-Quinolinecarboxamide, 7-hydroxy-8-iodo-N,N-dimethyl-

Cat. No.: B12890371
CAS No.: 829666-47-9
M. Wt: 342.13 g/mol
InChI Key: LOPCFELLQZXMPJ-UHFFFAOYSA-N
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Description

Table 1: Structural and Electronic Properties of Selected Quinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Electronic Features
7-Hydroxy-8-iodo-N,N-dimethylquinoline-6-carboxamide 6-CON(CH~3~)~2~, 7-OH, 8-I C~12~H~11~IN~2~O~2~ 358.14 Strong σ-donor (I), H-bond donor (OH), lipophilic (N,N-dimethyl)
6-Iodo-8-quinolinecarboxylic acid 6-I, 8-COOH C~10~H~6~INO~2~ 307.06 Electron-withdrawing carboxylate, halogenated aromatic system
4-Hydroxy-7-methoxy-6-quinolinecarboxamide 4-OH, 7-OCH~3~, 6-CONH~2~ C~11~H~10~N~2~O~3~ 218.21 Methoxy π-donor, H-bonding carboxamide
4,8-Dihydroxy-6-iodo-quinoline-2-carboxylic acid 4-OH, 8-OH, 6-I, 2-COOH C~10~H~6~INO~4~ 331.06 Dihydroxy chelation sites, iodinated aromatic system

Substituent Effects on Electronic Properties:

  • Iodine at Position 8 : Introduces significant electron-withdrawing inductive effects (-I) due to iodine’s high electronegativity, polarizing the aromatic π-system and reducing electron density at adjacent positions. This contrasts with methoxy groups in analogues like 4-hydroxy-7-methoxy-6-quinolinecarboxamide, which exert +M (mesomeric) electron-donating effects.
  • N,N-Dimethylcarboxamide : The dimethylated nitrogen eliminates hydrogen-bond-donor capacity, increasing lipophilicity compared to primary carboxamides. This modification enhances membrane permeability in biological systems, as evidenced by similar derivatives in kinase inhibitor research.
  • Hydroxyl at Position 7 : Serves as a strong hydrogen-bond donor, facilitating interactions with polar solvents or biological targets. In crystallographic studies of 4,8-dihydroxy-6-iodo-quinoline-2-carboxylic acid, hydroxyl groups participate in intermolecular hydrogen bonds that stabilize supramolecular assemblies.

Steric and Conformational Comparisons:

  • The bulkier iodine atom at position 8 creates steric hindrance that restricts rotation about the C8-C9 bond, enforcing a coplanar arrangement with the quinoline nucleus. This contrasts with smaller substituents like methoxy groups, which allow greater conformational flexibility.
  • N,N-Dimethylation of the carboxamide group introduces steric shielding around the nitrogen lone pair, reducing its participation in resonance with the carbonyl group. This diminishes the carboxamide’s electron-withdrawing character relative to unsubstituted analogues.

Properties

CAS No.

829666-47-9

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

7-hydroxy-8-iodo-N,N-dimethylquinoline-6-carboxamide

InChI

InChI=1S/C12H11IN2O2/c1-15(2)12(17)8-6-7-4-3-5-14-10(7)9(13)11(8)16/h3-6,16H,1-2H3

InChI Key

LOPCFELLQZXMPJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=C2C(=C1)C=CC=N2)I)O

Origin of Product

United States

Preparation Methods

Starting Materials and Core Assembly

  • The quinoline nucleus is often prepared via classical methods such as Skraup or Friedländer synthesis, or by using substituted quinoline intermediates like 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate as a precursor.
  • For the target compound, a 7-hydroxyquinoline intermediate is essential, which can be synthesized by selective hydroxylation or by starting from hydroxy-substituted quinoline derivatives.

Introduction of the Carboxamide Group

  • The carboxamide group at position 6 is introduced by converting the corresponding ester or nitrile intermediate to the amide.
  • A high-yield method involves reacting ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with an amine (in this case, N,N-dimethylamine or its equivalent) at elevated temperatures (130–140 °C) to form the corresponding carboxanilide derivative.
  • This reaction proceeds efficiently without the need for high-boiling solvents, and yields are typically high (up to 96%) with good purity.

Halogenation (Iodination) at Position 8

  • Halogenation of quinoline derivatives at specific positions can be achieved using halogenating reagents such as iodine or iodine-containing reagents.
  • The iodination at position 8 is typically performed on the hydroxy-substituted quinoline intermediate, exploiting the activating effect of the hydroxy group to direct electrophilic substitution.
  • Phosphorus oxyhalides (e.g., phosphorus oxyiodide) or N-iodosuccinimide (NIS) can be used as iodinating agents under controlled conditions to achieve selective iodination.
  • The reaction conditions must be carefully controlled to avoid over-iodination or side reactions.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Yield & Notes
1. Synthesis of 7-hydroxyquinoline ester Starting quinoline derivative, hydroxylation reagents Formation of 7-hydroxyquinoline intermediate High purity intermediate
2. Amidation Ethyl 7-hydroxyquinoline-6-carboxylate + N,N-dimethylamine, heat at 130–140 °C for 5–15 min Direct amidation to form 7-hydroxy-6-carboxamide with N,N-dimethyl substitution Yield ~96%, no high-boiling solvent needed
3. Iodination Iodinating agent (e.g., NIS or phosphorus oxyiodide), controlled temperature Electrophilic substitution at position 8 Selective iodination, moderate to high yield

Analytical Characterization

  • The synthesized compounds are characterized by 1H and 13C NMR spectroscopy, confirming the substitution pattern and amide formation.
  • Mass spectrometry (EI-MS) is used to verify molecular weight and purity.
  • Melting point determination confirms compound identity and purity.
  • Elemental analysis supports the expected molecular formula.

Research Findings and Optimization Notes

  • The amidation step is highly efficient when performed at 130–140 °C; temperatures above 140 °C may cause partial hydrolysis or decomposition due to residual water in amines.
  • The iodination step requires careful control to avoid side reactions; the presence of the hydroxy group at position 7 facilitates regioselective substitution at position 8.
  • Use of microwave-assisted cyanation and hydration methods has been reported for related quinoline carboxamide derivatives, offering alternative routes to amide formation with improved reaction times and yields.
  • Solvent choice is critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for amidation and halogenation steps to enhance solubility and reaction rates.

Summary Table of Preparation Methods

Preparation Step Method Reagents Conditions Yield Key Notes
Quinoline core synthesis Classical quinoline synthesis or substituted quinoline intermediates Various (e.g., aldehydes, amines) Standard quinoline synthesis conditions Variable Hydroxy group introduced early or via hydroxylation
Amidation at position 6 Direct amidation of ester with N,N-dimethylamine Ethyl ester, N,N-dimethylamine 130–140 °C, 5–15 min Up to 96% Avoid >140 °C to prevent hydrolysis
Iodination at position 8 Electrophilic aromatic substitution Iodinating agents (NIS, POI3) Controlled temperature, solvent DMF or DMSO Moderate to high Hydroxy group directs iodination

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

(a) 6-Substituted-4-(2-Methyloxiran-2-yl)Quinolines (Compounds 59a–b)
  • Structure : These compounds feature an epoxide (oxirane) group at position 4 and variable substituents at position 6 .
  • Key Differences : Unlike the target compound, they lack iodine and hydroxyl groups. The epoxide group introduces reactivity for further functionalization, while the absence of iodine reduces molecular weight and halogen-mediated interactions.
  • Synthesis: Synthesized via epoxidation of precursor quinolines, contrasting with the target compound’s coupling and iodination steps .
(b) 4-Quinolinecarboxamides with N,N-Diethyl Substituents
  • Example: (6aR,9R)-N,N-Diethyl-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide () Structure: Ergoline-based carboxamide with a hexahydroindoloquinoline core and N,N-diethyl groups. Key Differences: The ergoline scaffold differs fundamentally from the planar quinoline structure, impacting receptor binding. The N,N-diethyl groups increase lipophilicity (LogP = 3.2) compared to the dimethyl groups in the target compound . Pharmacokinetics: Higher molecular weight (356.5 g/mol vs. ~315 g/mol estimated for the target) and reduced solubility (2.5 mg/mL in PBS) due to greater lipophilicity .

Functional Group Analysis

Property Target Compound N,N-Diethyl Ergoline Carboxamide 6-Substituted Epoxyquinolines
Core Structure Quinoline Ergoline Quinoline
Substituents 7-OH, 8-I, N,N-dimethyl N,N-Diethyl, 7-CH3 4-Epoxide, 6-substituents
Molecular Weight ~315 g/mol (estimated) 356.5 g/mol ~280–320 g/mol
LogP ~2.5 (estimated) 3.2 ~2.0–3.0
Solubility Moderate (OH enhances) 2.5 mg/mL (PBS) Low (epoxide reduces polarity)
Key Pharmacological Role Halogen bonding, solubility CNS targeting (ergoline scaffold) Epoxide-mediated reactivity

Pharmacological and Formulation Considerations

  • Requires light-sensitive storage (-20°C) due to iodine’s instability .
  • Ergoline Analogues : Used in neurological applications (e.g., dopamine receptor modulation). Formulated for oral and injectable routes with solubility enhancers like cyclodextrins .
  • Epoxyquinolines: Reactive epoxide groups enable covalent binding to biological targets, useful in prodrug designs .

Biological Activity

6-Quinolinecarboxamide, 7-hydroxy-8-iodo-N,N-dimethyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

  • Molecular Formula : C10H10N2O2I
  • Molecular Weight : 300.1 g/mol
  • CAS Number : 829666-47-9

Synthesis

The synthesis of 6-Quinolinecarboxamide derivatives typically involves the reaction of quinoline derivatives with various carboxylic acids or their derivatives. The synthetic routes may include:

  • Direct Acylation : Quinoline is acylated with carboxylic acid derivatives.
  • Cyclization Reactions : Involves cyclization to form the quinoline ring system.

Antimicrobial Activity

Research has shown that quinolinecarboxamide derivatives exhibit significant antimicrobial properties. For example, compounds similar to 6-Quinolinecarboxamide have been evaluated for their effectiveness against various bacterial strains, demonstrating a broad spectrum of activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-QCAE. coli32 µg/mL
6-QCAS. aureus16 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluated the effect of 6-Quinolinecarboxamide on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Structure-activity relationship studies have indicated that modifications at specific positions on the quinoline ring can enhance anti-inflammatory effects.

ModificationEffect on InflammationReference
Hydroxyl group at position 7Increased potency in COX inhibition
Iodine substitution at position 8Enhanced bioavailability

The biological activity of 6-Quinolinecarboxamide is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
  • Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.

Structure-Activity Relationship (SAR)

The efficacy of 6-Quinolinecarboxamide can be influenced by its structural features. SAR studies have shown that:

  • The presence of electron-withdrawing groups enhances biological activity.
  • Substituents at the nitrogen atom can significantly affect the compound's pharmacokinetics and overall potency.

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